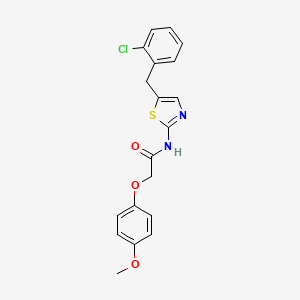

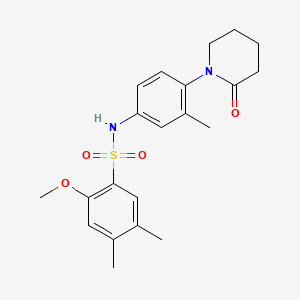

![molecular formula C15H20N2O3S B2958379 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea CAS No. 2034569-73-6](/img/structure/B2958379.png)

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a benzo[b]thiophene moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . Benzo[b]thiophene is a key component in many pharmaceuticals and organic semiconducting materials .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, benzo[b]thiophene derivatives can be synthesized through various methods. For instance, 2-substituted benzo[b]thiophenes can be synthesized via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles .Molecular Structure Analysis

The benzo[b]thiophene moiety in the compound plays a crucial role in determining its properties. The structure of the compound can influence its band gaps and molecular energy levels, which are important in applications like polymer solar cells .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, benzo[b]thiophene-based polymers have been found to possess high electron affinities .Applications De Recherche Scientifique

Enzyme Inhibition and Anticancer Activity

- A study explored the synthesis and evaluation of a series of urea derivatives for their enzyme inhibition and anticancer activities. The research focused on compounds with variations in their molecular structure, similar to 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea, indicating a potential interest in discovering novel inhibitors of biological enzymes and anticancer agents (Mustafa, Perveen, & Khan, 2014).

Antiproliferative Activity and Molecular Interactions

- Research on hydroxyl-containing benzo[b]thiophene analogs demonstrated selective antiproliferative activity against laryngeal cancer cells, highlighting the importance of the hydroxyl group in their anticancer activity. This suggests potential for 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea in cancer research, particularly in understanding its molecular interactions with cancer cells and its effects on cell cycle and apoptosis (Haridevamuthu et al., 2023).

Drug Metabolism Studies

- The metabolic fate of phenacetylurea in rabbits was investigated, leading to the identification of several metabolites. This type of research is crucial for understanding the biotransformation and possible therapeutic implications of compounds like 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea, especially in drug development and pharmacokinetics (Tatsumi, Yoshimura, & Tsukamoto, 1967).

Photophysical Studies and Anion Recognition

- A series of functionalized phenyl unsymmetrical urea and thiourea possessing silatranes were synthesized and characterized for their photophysical properties and anion recognition capabilities. Such studies contribute to the understanding of the electronic and structural properties of urea derivatives, which could be relevant for the development of sensors or materials based on compounds like 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea (Singh et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-15(19,10-17-14(18)16-7-8-20-2)13-9-11-5-3-4-6-12(11)21-13/h3-6,9,19H,7-8,10H2,1-2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCHKPHVCNPXSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCCOC)(C1=CC2=CC=CC=C2S1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2958303.png)

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

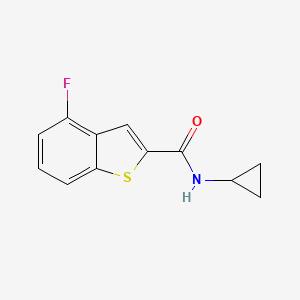

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958312.png)

![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B2958313.png)

![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)

![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)